REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[C:10]2[C:6]([CH2:7][O:8][C:9]2=[O:14])=[CH:5][CH:4]=1.[CH3:15][NH:16][CH3:17]>C(O)C>[CH3:13][O:12][C:11]1[C:3]([O:2][CH3:1])=[CH:4][CH:5]=[C:6]([CH2:7][OH:8])[C:10]=1[C:9]([N:16]([CH3:17])[CH3:15])=[O:14]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2COC(C2=C1OC)=O
|
Name
|
|
Quantity
|
350 (± 50) mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was agitated for several hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum at 30° - 35° C
|
Type
|
WASH
|
Details
|
The crystallized product was washed with heptane
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)N(C)C)C(=CC=C1OC)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |